
5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide
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Description
5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H26N2O2S2 and its molecular weight is 378.55. The purity is usually 95%.
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Biological Activity
5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and pharmacological effects based on available literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthetic route includes the preparation of the thiophene sulfonamide core and the incorporation of the tetrahydroquinoline moiety. This process often utilizes various coupling agents and reagents to achieve the desired structural configuration.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to act as an enzyme inhibitor by binding to active sites on target enzymes, thus modulating their activity. This interaction can influence various cellular pathways, leading to potential therapeutic effects such as anti-inflammatory and anticancer properties.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3g | Pseudomonas aeruginosa | 0.21 µM |
3g | Escherichia coli | 0.21 µM |
3f | Candida species | Not specified |
These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as fungi .
Cytotoxicity
In vitro studies have shown that certain derivatives related to this compound exhibit cytotoxic effects on various cancer cell lines. For example:
Cell Line | Compound Tested | Cytotoxicity (IC50) |
---|---|---|
HepG2 | 5-methyl derivative | 15 µM |
DLD | 5-methyl derivative | 10 µM |
These results indicate a potential for further development in cancer therapeutics .
Case Studies
A notable study evaluated the biological activity of related compounds in a series of experiments designed to assess their antimicrobial and cytotoxic properties. The results demonstrated that modifications in the chemical structure significantly influenced their biological activities:
- Antimicrobial Testing : Compounds were tested against common pathogens, showing varying degrees of effectiveness.
- Cytotoxicity Assays : The MTT assay revealed that certain derivatives had promising cytotoxic effects against human cancer cell lines.
Properties
IUPAC Name |
5-methyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S2/c1-3-12-21-13-4-5-17-14-16(7-8-18(17)21)10-11-20-25(22,23)19-9-6-15(2)24-19/h6-9,14,20H,3-5,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYSBKXPLSEMPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.